3,5-Dimethyl-2-(3-methylphenyl)-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-2-(3-methylphenyl)-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-2-(3-methylphenyl)-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-2-(3-methylphenyl)-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,5-Dimethyl-2-(3-methylphenyl)-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2-(3-methylphenyl)-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-4-methylphenyl-4-methylpiperidin-1-ylmethanone
- 3,5-Dimethyl-4-methylphenyl-4-methylpiperidin-1-ylmethanone
Uniqueness
3,5-Dimethyl-2-(3-methylphenyl)-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of the pyrazolo[1,5-a]pyrimidine core. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C21H26N4 |
---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
3,5-dimethyl-2-(3-methylphenyl)-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H26N4/c1-14-8-10-24(11-9-14)19-13-16(3)22-21-17(4)20(23-25(19)21)18-7-5-6-15(2)12-18/h5-7,12-14H,8-11H2,1-4H3 |
InChI Key |
DOJHVFPCKANTCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C4=CC=CC(=C4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.